

A Technical Guide to the Spectroscopic Profile of L-Phenylalaninamide Hydrochloride

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Compound of Interest

Compound Name: *L-Phenylalaninamide hydrochloride*

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This document provides a comprehensive technical overview of the expected spectroscopic data for **L-Phenylalaninamide hydrochloride**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its chemical structure and comparison with similar molecules. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory investigation.

Chemical Structure and Properties

L-Phenylalaninamide hydrochloride is the hydrochloride salt of L-phenylalaninamide. The presence of a chiral center, an aromatic ring, a primary amide, and an ammonium group gives rise to a distinct spectroscopic fingerprint.

Chemical Structure:

Molecular Formula: $C_9H_{13}ClN_2O$ [\[1\]](#)

Molecular Weight: 200.67 g/mol [\[1\]](#)[\[2\]](#)

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **L-Phenylalaninamide hydrochloride**. These values are estimations and may vary based on experimental conditions.

Table 1: Predicted ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|---------------------------|
| ~3.0 - 3.5 | Multiplet | $\beta\text{-CH}_2$ |
| ~4.0 - 4.5 | Triplet | $\alpha\text{-CH}$ |
| ~7.2 - 7.5 | Multiplet | Aromatic CH |
| ~7.6 (broad singlet) | Singlet | Amide -NH_2 |
| ~8.5 (broad singlet) | Singlet | Ammonium -NH_3^+ |

Table 2: Predicted ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------|
| ~40 | $\beta\text{-C}$ |
| ~55 | $\alpha\text{-C}$ |
| ~127 - 130 | Aromatic CH |
| ~135 | Quaternary Aromatic C |
| ~175 | Carbonyl C=O |

Table 3: Key IR Absorption Bands

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|----------------------------------|
| 3200 - 3400 (broad) | N-H stretch (Amide and Ammonium) |
| 3000 - 3100 | Aromatic C-H stretch |
| 2800 - 3000 | Aliphatic C-H stretch |
| ~1680 | Amide I (C=O stretch) |
| ~1600 | Amide II (N-H bend) |
| ~1450, ~1495 | Aromatic C=C stretch |

Table 4: Mass Spectrometry Data

| m/z Value | Assignment |
|---------------------|---|
| 165.10 (calculated) | [M+H] ⁺ of the free base (L-Phenylalaninamide) |
| 148.09 | Fragment ion ([M+H - NH ₃] ⁺) |

Experimental Protocols

The following sections outline generalized methodologies for acquiring the spectroscopic data for **L-Phenylalaninamide hydrochloride**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **L-Phenylalaninamide hydrochloride** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).[3][4] The solution should be transferred to a 5 mm NMR tube and filtered if any solid particles are present to ensure a homogeneous solution.[5] For hydrochloride salts that are difficult to dissolve, using an alkaline deuterated solvent can facilitate solubilization by neutralizing the HCl salt in situ.[6]
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

- **^1H NMR Acquisition:** A standard one-dimensional proton NMR spectrum should be acquired. Typical parameters include a 30° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is typically acquired. Due to the lower natural abundance of the ^{13}C isotope, a greater number of scans (e.g., 1024 or more) and a larger sample concentration (50-100 mg) are generally required.^[4] A spectral width of approximately 200-220 ppm is used.

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

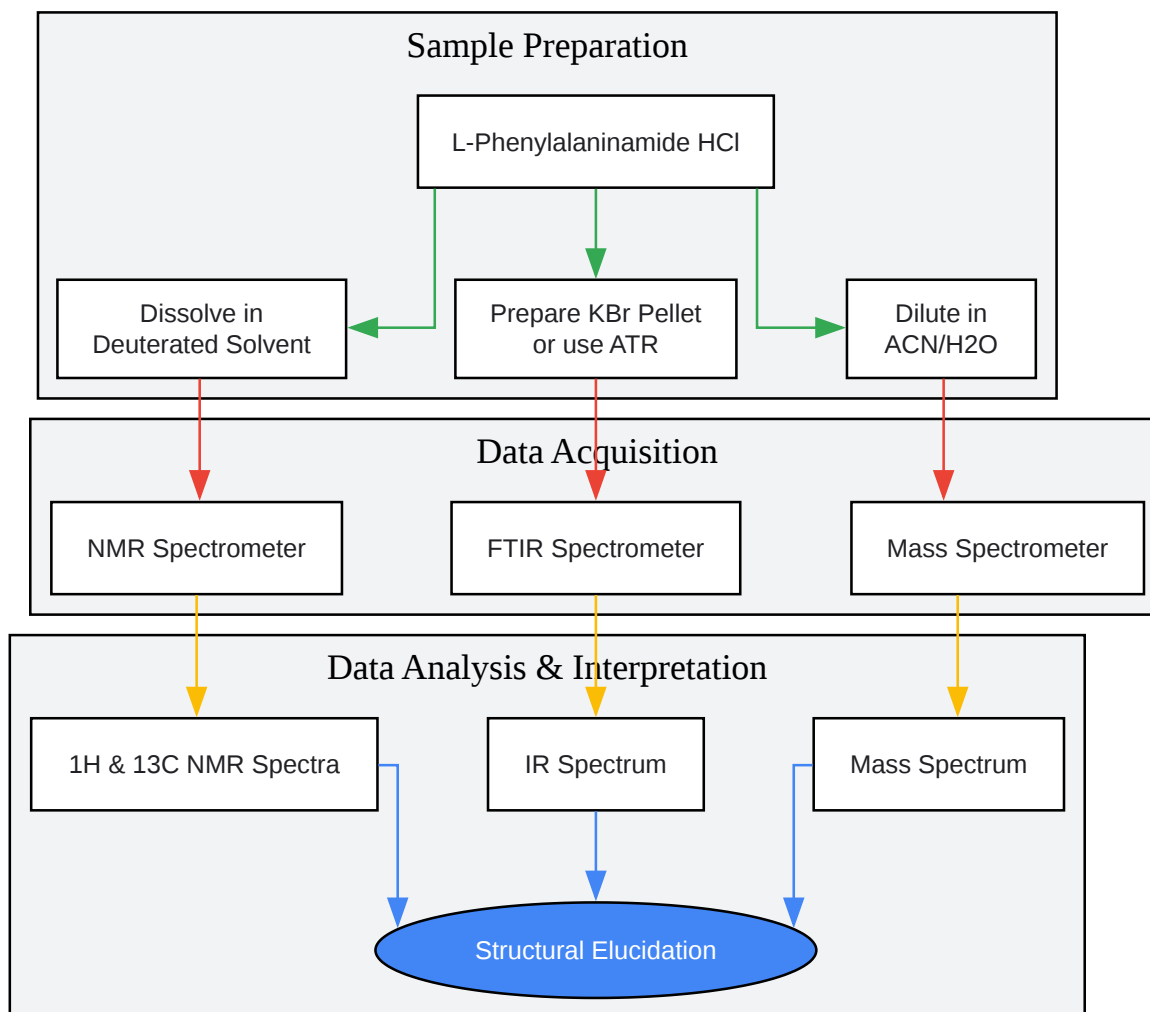
- **Sample Preparation (KBr Pellet Method):**
 - Finely grind 1-2 mg of the solid **L-Phenylalaninamide hydrochloride** sample using an agate mortar and pestle.^[7]
 - Mix the ground sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. KBr is used as it is transparent in the mid-IR range.^{[7][8]}
 - Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.^[7]
- **Sample Preparation (Attenuated Total Reflectance - ATR):**
 - Place a small amount of the solid sample directly onto the ATR crystal (commonly diamond).
 - Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal to no sample preparation.^[8]
- **Data Acquisition:** Place the prepared sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer. A background spectrum of pure KBr (for the pellet method) or the empty ATR crystal should be recorded and subtracted from the sample spectrum. Data is typically collected over a range of 4000 to 400 cm^{-1} .^[9]

3.3 Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **L-Phenylalaninamide hydrochloride** (e.g., 10 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
- **Ionization:** Electrospray ionization (ESI) in positive ion mode is typically used for amino acid amides.
- **Data Acquisition:**
 - **Full Scan (MS1):** Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact protonated molecule. For L-Phenylalaninamide, the expected $[M+H]^+$ ion would be observed (the free base).
 - **Tandem MS (MS/MS):** To obtain structural information, perform fragmentation analysis on the precursor ion of interest. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[\[10\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **L-Phenylalaninamide hydrochloride**.



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Caption: Workflow for Spectroscopic Analysis.

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